molecular formula C16H13FINO4 B2893241 N-(4-fluorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide CAS No. 552854-23-6

N-(4-fluorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide

Cat. No.: B2893241
CAS No.: 552854-23-6
M. Wt: 429.186
InChI Key: NYPZYIQWNXUKFU-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide is a chemical compound provided for research and experimental purposes. It has a molecular formula of C16H13FINO4 and a molecular weight of 429.18 g/mol . The compound features a multi-ring structure with an aldehyde functional group, which can make it a valuable intermediate in organic synthesis and medicinal chemistry research for constructing more complex molecules . Compounds within the broader class of N-(substituted phenyl)acetamides have been reported in scientific literature to exhibit a variety of biological activities, suggesting this compound may be of interest in exploratory biological studies . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FINO4/c1-22-14-7-10(8-20)6-13(18)16(14)23-9-15(21)19-12-4-2-11(17)3-5-12/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPZYIQWNXUKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FINO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, supported by relevant data tables and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC16H13FINO4
Molecular Weight429.18 g/mol
Density1.605 g/cm³ (predicted)
Boiling Point601.0 °C (predicted)
pKa13.07 (predicted)

These properties suggest that the compound has a complex structure with multiple functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily linked to its interaction with specific biological pathways. Research indicates that it may inhibit enzymes associated with inflammatory responses and tumor growth, potentially offering therapeutic benefits in treating conditions like cancer and chronic inflammation.

Anti-inflammatory Activity

Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, derivatives containing methoxy and formyl groups have demonstrated the ability to inhibit nitric oxide production in macrophages, a key mediator in inflammatory responses .

Case Study:
In a study evaluating various derivatives, one analog showed a 70% reduction in nitric oxide production at a concentration of 50 µM, indicating potent anti-inflammatory properties .

Anticancer Activity

The compound's structure suggests potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that related compounds can inhibit the proliferation of cancer cell lines by targeting specific kinases involved in cell signaling pathways.

Data Table: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
N-(4-fluorophenyl)-2-(4-methylphenoxy)acetamide25MCF-7 (Breast Cancer)
This compound30HeLa (Cervical Cancer)
N-(3-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide15A549 (Lung Cancer)

These findings suggest that modifications in substituents can significantly alter the biological activities of these compounds, highlighting the importance of structure-activity relationships (SAR) in drug design .

Scientific Research Applications

N-(4-fluorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide is an organic compound with potential applications in various scientific fields.

Basic Information:

  • Common Name: this compound is derived from its structural components.
  • CAS Number: 552854-23-6
  • Molecular Formula: C16H13FINO4
  • Molecular Weight: 429.18 g/mol
  • It belongs to the class of acetamides and contains multiple functional groups, including halogens and aromatic rings.

Synthesis:
The synthesis of this compound typically involves a multi-step synthetic route to allow precise control over the functional groups incorporated into the final compound, making it suitable for further modifications or applications.

Chemical Properties:
This compound can participate in various chemical reactions due to its functional groups:

  • It contains a central acetamide linkage connected to an aromatic system that contains both methoxy and iodo substituents, enhancing its chemical properties and potential interactions in biological systems.

Physical Properties:
While detailed physical data may be lacking, the compound's structure suggests stability under standard laboratory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

The formyl group in the target compound and 247592-74-1 (nitrophenyl variant) introduces electrophilic reactivity, whereas N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) features a lipophilic butyryl group .

Synthetic Yields: Compounds with simpler substituents (e.g., butyryl in compound 30) achieve higher yields (~82%) compared to those with heterocyclic moieties (e.g., LBJ-03 at 45%) .

Pharmacological and Functional Comparisons

Anticancer Activity
  • N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and related derivatives exhibit IC₅₀ values <10 µM against HCT-116 and MCF-7 cancer cell lines, attributed to the electron-withdrawing sulfonyl group and heterocyclic moieties .
  • LBJ Series (IDO1 Inhibitors): Fluorophenyl acetamides like LBJ-03 show moderate inhibitory activity against indoleamine-2,3-dioxygenase 1 (IDO1), a cancer immunotherapy target. Their cyanopyridine substituents enhance binding affinity .
  • Target Compound : The iodine atom may improve target binding via halogen interactions, while the formyl group could enable prodrug strategies.

Physicochemical Properties

  • Lipophilicity: Methoxy and iodo substituents in the target compound likely increase lipophilicity (logP >3), similar to 247592-74-1 . This contrasts with polar derivatives like LBJ-03 (logP ~2.5 due to cyanopyridine) .
  • Solubility : The formyl group may reduce aqueous solubility compared to acetamides with hydrophilic substituents (e.g., sulfonyl groups in compound 38) .

Q & A

Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide, and what key reaction conditions should be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Condensation of 4-fluoroaniline with chloroacetyl chloride to form the acetamide backbone.
  • Step 2 : Introduction of the 4-formyl-2-iodo-6-methoxyphenoxy moiety via nucleophilic aromatic substitution (SNAr) under anhydrous conditions (e.g., DMF, K₂CO₃, 80–100°C).
  • Step 3 : Purification using column chromatography (silica gel, ethyl acetate/hexane gradient).
    Critical conditions to optimize include temperature control during SNAr to avoid decomposition of the iodo substituent and stoichiometric ratios to minimize byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., formyl proton at ~10 ppm, methoxy at ~3.8 ppm, fluorophenyl aromatic signals).
  • Infrared Spectroscopy (IR) : Peaks at ~1680 cm⁻¹ (C=O stretch of formyl), ~1240 cm⁻¹ (C-O of methoxy).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of I⁻ or formyl group).
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. What strategies are employed to analyze the bioactivity of this compound against specific enzymatic targets?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with IC₅₀ determination. For example, fluorophenyl derivatives have shown activity against kinases and cytochrome P450 isoforms .
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinity to target enzymes. The formyl group may act as a hydrogen bond acceptor, while the iodo substituent contributes to hydrophobic interactions .

Q. How does the presence of iodo and formyl groups influence the compound's reactivity and interaction with biological macromolecules?

  • Methodological Answer :
  • Iodo Substituent : Enhances electrophilicity at the aromatic ring, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura for structural diversification). In biological systems, it may increase lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing solubility .
  • Formyl Group : Acts as a reactive handle for derivatization (e.g., Schiff base formation with lysine residues in proteins). This group also modulates electronic effects, altering the compound’s redox potential and stability under physiological conditions .

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